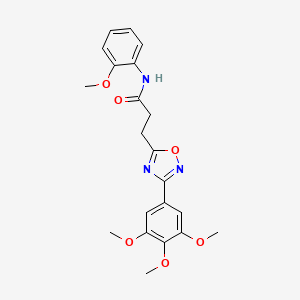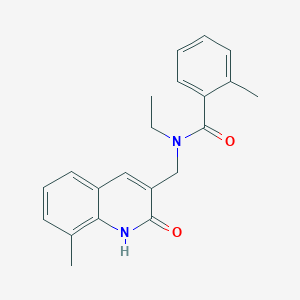
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide (EHMQM) is a synthetic compound that has been studied for its potential use in scientific research. EHMQM is a derivative of 8-hydroxyquinoline, which has been shown to have various biological activities, including anti-inflammatory, antiviral, and anticancer properties. EHMQM has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound may also interfere with viral replication by inhibiting viral enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus in vitro.
Advantages and Limitations for Lab Experiments
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity and yield. This compound has been shown to have various biological activities, making it a potential candidate for drug development. However, this compound has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential applications in scientific research.
Future Directions
There are several future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide. Further studies are needed to elucidate its mechanism of action and potential applications in scientific research. This compound may have potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo. Overall, this compound is a promising compound for use in scientific research, and further studies are needed to fully explore its potential.
Synthesis Methods
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been synthesized using a variety of methods, including the reaction of 8-hydroxyquinoline with N-ethyl-N-(2-bromoethyl)-2-methylbenzamide, followed by reduction and deprotection. Another method involves the reaction of 8-hydroxyquinoline with N-ethyl-N-(2-chloroethyl)-2-methylbenzamide, followed by deprotection. These methods have been optimized to yield this compound with high purity and yield.
Scientific Research Applications
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. Additionally, this compound has been shown to have antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
N-ethyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-23(21(25)18-11-6-5-8-14(18)2)13-17-12-16-10-7-9-15(3)19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPSSNHJTBYSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



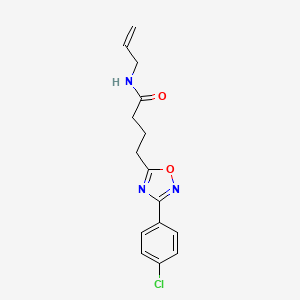
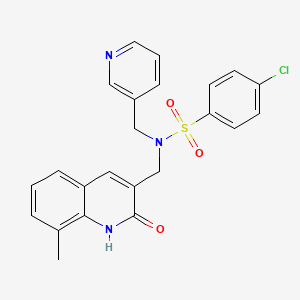
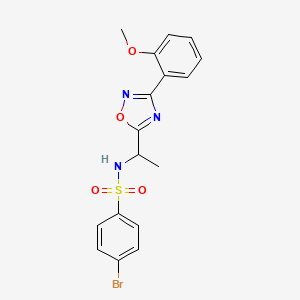
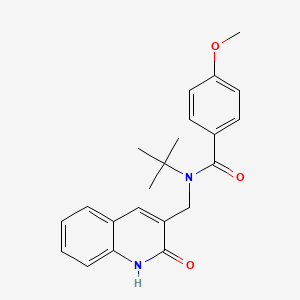

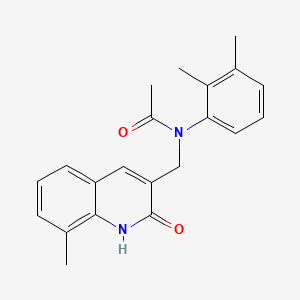

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)
![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)

![3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7701203.png)
